molecular formula C5H14ClNS B13731649 Ethanethiol, 2-(propylamino)-, hydrochloride CAS No. 33744-35-3

Ethanethiol, 2-(propylamino)-, hydrochloride

Cat. No.: B13731649
CAS No.: 33744-35-3
M. Wt: 155.69 g/mol
InChI Key: KVFGLDRQYJGQOQ-UHFFFAOYSA-N
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Description

Ethanethiol,2-(propylamino)-,hydrochloride(1:1) is a chemical compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) and are known for their strong and often unpleasant odors. Ethanethiol, in particular, is commonly used as an odorant in natural gas to detect leaks due to its distinctive smell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol,2-(propylamino)-,hydrochloride(1:1) can be synthesized through a series of chemical reactions involving ethanethiol and propylamine. The synthesis typically involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (-SH). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products .

Industrial Production Methods

In industrial settings, the production of ethanethiol,2-(propylamino)-,hydrochloride(1:1) may involve the use of thiourea as a nucleophile to improve the yield and purity of the final product. The intermediate alkyl isothiourea salt formed during the reaction is hydrolyzed with an aqueous base to produce the desired thiol compound .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol,2-(propylamino)-,hydrochloride(1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Sulfides (R-S-R’).

Scientific Research Applications

Ethanethiol,2-(propylamino)-,hydrochloride(1:1) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethanethiol,2-(propylamino)-,hydrochloride(1:1) involves its interaction with molecular targets through its sulfhydryl group (-SH). This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also undergo redox reactions, playing a role in cellular processes that protect against oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol,2-(propylamino)-,hydrochloride(1:1) is unique due to its combination of a thiol group with a propylamino group, which may confer specific reactivity and biological activity not found in simpler thiols. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

33744-35-3

Molecular Formula

C5H14ClNS

Molecular Weight

155.69 g/mol

IUPAC Name

2-(propylamino)ethanethiol;hydrochloride

InChI

InChI=1S/C5H13NS.ClH/c1-2-3-6-4-5-7;/h6-7H,2-5H2,1H3;1H

InChI Key

KVFGLDRQYJGQOQ-UHFFFAOYSA-N

Canonical SMILES

CCCNCCS.Cl

Origin of Product

United States

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